1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound with a molecular formula of C16H27BrN2O2. This compound is characterized by the presence of a piperazine ring, a bromo-substituted phenoxy group, and an oxalic acid moiety. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine typically involves multiple steps:
Bromination: The starting material, 4,6-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst to form 2-bromo-4,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide under basic conditions to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol.
Piperazine Introduction: The resulting compound is further reacted with piperazine in the presence of a suitable solvent, such as dichloromethane, to form 1-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated or reduced products.
Hydrolysis: Formation of phenolic or alcohol derivatives.
Scientific Research Applications
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromo-substituted phenoxy group can participate in binding interactions, enhancing the compound’s affinity for its targets. The oxalic acid moiety may contribute to the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine
- 1-[2-[2-(2-Fluoro-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine
- 1-[2-[2-(2-Iodo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine
Uniqueness
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2.C2H2O4/c1-13-11-14(2)16(15(17)12-13)21-10-9-20-8-7-19-5-3-18-4-6-19;3-1(4)2(5)6/h11-12,18H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWGYNHWLAXJEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCN2CCNCC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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